molecular formula C24H26N2O4 B13994921 2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 16950-77-9

2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B13994921
CAS No.: 16950-77-9
M. Wt: 406.5 g/mol
InChI Key: PYMPIXZLVMZDKO-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione,2,5-dimethoxy-3,6-bis[(2-phenylethyl)amino]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two methoxy groups and two phenylethylamino groups attached to a cyclohexadiene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione,2,5-dimethoxy-3,6-bis[(2-phenylethyl)amino]- typically involves the condensation of cyclohexanone with appropriate substituted benzene derivatives. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione,2,5-dimethoxy-3,6-bis[(2-phenylethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione,2,5-dimethoxy-3,6-bis[(2-phenylethyl)amino]- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2,5-dimethoxy-3,6-bis[(2-phenylethyl)amino]- involves its interaction with various molecular targets and pathways. It can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS). The compound may also inhibit topoisomerases, enzymes involved in DNA replication, leading to cell cycle arrest and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-Cyclohexadiene-1,4-dione,2,5-dimethoxy-3,6-bis[(2-phenylethyl)amino]- apart from these similar compounds is its unique combination of methoxy and phenylethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

16950-77-9

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

2,5-dimethoxy-3,6-bis(2-phenylethylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C24H26N2O4/c1-29-23-19(25-15-13-17-9-5-3-6-10-17)22(28)24(30-2)20(21(23)27)26-16-14-18-11-7-4-8-12-18/h3-12,25-26H,13-16H2,1-2H3

InChI Key

PYMPIXZLVMZDKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C(=C(C1=O)NCCC2=CC=CC=C2)OC)NCCC3=CC=CC=C3

Origin of Product

United States

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